2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-3-ylacetamide
Overview
Description
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-3-ylacetamide is a complex organic compound with potential applications in various fields, including pharmacology and materials science. This compound features a unique tricyclic structure, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-3-ylacetamide typically involves a multistep process. One common method starts with the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . This reaction yields 3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, which is then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to produce the desired imide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that appropriate reaction conditions and purification techniques are employed.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives .
Scientific Research Applications
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-3-ylacetamide has several scientific research applications:
Pharmacology: This compound has been investigated for its potential pharmacological properties, including antiviral and anticancer activities.
Materials Science: Its unique tricyclic structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s observed biological activities. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 4-azatricyclo[5.2.2.02,6]undecane, such as:
Thiourea derivatives: These compounds have shown significant antibacterial and antifungal activities.
Aryl piperazine derivatives: These derivatives exhibit a wide range of biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-13(19-12-2-1-7-18-8-12)9-20-16(22)14-10-3-4-11(6-5-10)15(14)17(20)23/h1-4,7-8,10-11,14-15H,5-6,9H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCAJGUBUPTSRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CC(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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